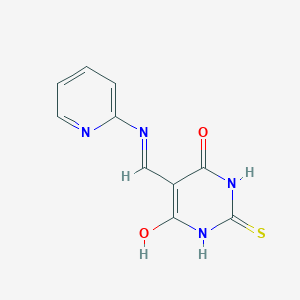
(3-(4-(フェノキシメチル)-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(2-フェニルチアゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic compound with a complex structure that combines elements of triazoles, azetidines, and thiazoles. This compound exhibits significant potential due to its unique molecular arrangement, which endows it with diverse chemical and biological properties.
科学的研究の応用
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone finds application in various fields due to its multifaceted properties:
Chemistry:Used as a building block for the synthesis of more complex organic molecules.
Serves as a ligand in coordination chemistry for catalysis.
Investigated for its antimicrobial and antifungal activities.
Studied for potential use in enzyme inhibition and protein binding.
Explored for potential pharmaceutical applications, including as an anti-inflammatory and anticancer agent.
Research on its role in modulating biochemical pathways and molecular targets in various diseases.
Utilized in the development of novel materials with specific chemical and physical properties.
Applied in agrochemical research for pesticide and herbicide development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step reactions starting from readily available precursors.
Initial Step: : Formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Intermediate Formation: : Introduction of the azetidine moiety through nucleophilic substitution or cyclization reactions.
Final Assembly: : Coupling the triazole-azetidine intermediate with a 2-phenylthiazol-4-ylmethanone derivative under specific conditions involving catalysts like palladium or copper to achieve the desired compound.
Industrial Production Methods: For large-scale production, continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and yield. The use of automated synthesis platforms also helps in scaling up the production while maintaining consistent quality and purity.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the azetidine and thiazole rings, forming various oxidized derivatives.
Reduction: : Reduction can target the triazole ring or the carbonyl group, leading to the formation of different reduced forms.
Substitution: : The compound is reactive towards nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the triazole and thiazole rings.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines or alcohols under acidic or basic conditions.
Oxidation: : Formation of ketones, carboxylic acids, and N-oxides.
Reduction: : Formation of amines, alcohols, and hydrocarbon derivatives.
Substitution: : Formation of substituted triazoles and thiazoles with varied functional groups.
作用機序
Mechanism: The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. Its triazole and azetidine moieties allow it to form stable complexes with these targets, thereby modulating their activity.
Molecular Targets and Pathways:Enzymes: : Inhibits certain enzymes involved in metabolic pathways, leading to altered cellular processes.
Receptors: : Binds to specific receptors, affecting signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds:
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-thiazol-4-yl)methanone: : Lacks the phenyl group on the thiazole ring, resulting in different chemical and biological properties.
(3-(4-Methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone: : Substitution of the phenoxymethyl group with a methyl group on the triazole ring, leading to altered reactivity and application potential.
Uniqueness: (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone stands out due to its unique combination of triazole, azetidine, and phenylthiazole moieties, which confer a distinct set of properties and applications not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-22(20-15-30-21(23-20)16-7-3-1-4-8-16)26-12-18(13-26)27-11-17(24-25-27)14-29-19-9-5-2-6-10-19/h1-11,15,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCQCQAOTHLIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2437928.png)



![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)
![N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2437938.png)



![5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2437943.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)
![2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2437948.png)
